27-Hydroxycholesterol (27-HC) is the most abundant circulating oxysterol, enzymatically derived from cholesterol via the cytochrome P450 enzyme CYP27A1 [1]. Unlike the structurally inert parent sterol, 27-HC functions as a potent Liver X Receptor (LXR) agonist and is recognized as the first identified endogenous Selective Estrogen Receptor Modulator (SERM) . In procurement and assay design, it is primarily utilized as a critical analytical standard for clinical lipidomics and as a targeted biochemical tool for modeling cholesterol-driven pathologies, particularly ER-positive breast cancer proliferation and atherosclerosis [1].
Substituting 27-HC with closely related oxysterols like 25-hydroxycholesterol (25-HC) or 24S-hydroxycholesterol (24S-HC) fundamentally compromises assay validity. While all three are LXR agonists, only 27-HC exhibits profound SERM activity, binding to estrogen receptors (ERα and ERβ) to drive context-dependent proliferation in breast cancer models [1]. Furthermore, in mass spectrometry-based lipidomics, these isomers possess identical molecular weights (m/z 402.6) but require precise chromatographic separation; using the wrong isomer standard leads to severe misquantification of macrophage-derived (27-HC) versus brain-derived (24S-HC) cholesterol metabolism markers [2].
Unlike unmodified cholesterol, which lacks ER binding, 27-HC acts as a bona fide endogenous SERM. Competitive ligand-binding assays demonstrate that 27-HC binds to ERα with a Ki of 1.32 μM and to ERβ with a Ki of 0.42 μM [1]. In contrast, the prototypical agonist 17β-estradiol (E2) binds both subtypes with near-equal, low-nanomolar affinity, while cholesterol shows no binding [1].
| Evidence Dimension | ERα / ERβ Binding Affinity (Ki) |
| Target Compound Data | 27-HC: Ki = 1.32 μM (ERα) and 0.42 μM (ERβ) |
| Comparator Or Baseline | 17β-estradiol (E2): ~0.1-1 nM (Equal high affinity); Cholesterol: No binding |
| Quantified Difference | 27-HC has >1000-fold lower affinity than E2, but functions as a partial agonist/antagonist (SERM) unlike the parent sterol. |
| Conditions | In vitro competitive ligand-binding assays |
Crucial for researchers procuring a physiologically relevant, cholesterol-derived partial ER agonist to study hypercholesterolemia-linked breast cancer.
27-HC is a highly potent activator of both Liver X Receptor subtypes, which regulate cholesterol efflux and fatty acid homeostasis. In vitro reporter assays establish that 27-HC activates LXRα and LXRβ with EC50 values of 85 nM and 71 nM, respectively . This provides a measurable, high-potency baseline for LXR activation compared to the parent molecule cholesterol, which does not activate LXR at physiological concentrations .
| Evidence Dimension | LXRα / LXRβ Activation (EC50) |
| Target Compound Data | 27-HC: EC50 = 85 nM (LXRα), 71 nM (LXRβ) |
| Comparator Or Baseline | Cholesterol: Inactive at LXR |
| Quantified Difference | Nanomolar LXR activation vs. complete inactivity of the parent sterol. |
| Conditions | In vitro LXR reporter assays |
Validates the procurement of 27-HC as a positive control or primary stimulus in macrophage cholesterol efflux and atherosclerosis models.
In clinical lipidomics, distinguishing 27-HC from its isomers 24S-HC and 25-HC is critical because they share the same precursor mass but represent different biological pathways. Under optimized reversed-phase LC-MS/MS conditions using a Hypersil GOLD column, derivatized 27-HC elutes at a distinct retention time of 8.26 min, compared to 24S-hydroxycholesterol which elutes at 7.77 min[1].
| Evidence Dimension | LC-MS/MS Retention Time |
| Target Compound Data | 27-HC: 8.26 min |
| Comparator Or Baseline | 24S-HC: 7.77 min |
| Quantified Difference | ~0.5 minute baseline chromatographic resolution under standard reversed-phase gradients. |
| Conditions | Reversed-phase LC-MS/MS (Hypersil GOLD column, methanol/formic acid gradient) |
Essential for analytical chemists who must procure exact isomer standards to calibrate mass spectrometers and prevent false biomarker quantification.
27-HC specifically drives the proliferation of ER-positive breast cancer cells, acting as a functional link between high cholesterol and cancer. In MCF-7 cell assays, 27-HC acts as a partial ER agonist, promoting tumor growth in a dose-dependent manner [1]. This differentiates its procurement utility from 25-hydroxycholesterol, which is primarily studied for its broad-spectrum antiviral properties rather than ER-driven tumorigenesis[1].
| Evidence Dimension | ER-dependent cell proliferation |
| Target Compound Data | 27-HC: Induces MCF-7 proliferation (partial ER agonist) |
| Comparator Or Baseline | 25-HC: Primarily antiviral/immune-modulatory; lacks potent SERM-driven proliferation |
| Quantified Difference | 27-HC drives ER+ xenograft and in vitro proliferation compared to other endogenous oxysterols. |
| Conditions | MCF-7 cell culture and murine xenograft models |
Dictates the choice of 27-HC over other oxysterols for oncology researchers modeling the metabolic microenvironment of breast tumors.
Because 27-HC requires precise chromatographic separation from isomers like 24S-HC and 25-HC, procuring high-purity 27-HC is mandatory for constructing accurate standard curves. It is used to quantify macrophage-derived cholesterol metabolism and assess hypercholesterolemia biomarkers in plasma and tissue samples [1].
Leveraging its profile as an endogenous SERM with established Ki values for ERα and ERβ, 27-HC is the preferred reagent for stimulating MCF-7 cell proliferation. It allows oncology researchers to model the direct impact of cholesterol metabolites on tumor growth without relying on synthetic estrogens [2].
Given its potent nanomolar EC50 for LXRα and LXRβ, 27-HC is heavily utilized as a physiological agonist in macrophage cholesterol efflux assays. It serves as a critical tool for investigating the molecular mechanisms of atherosclerosis and lipid homeostasis .